molecular formula C10H11N3 B008788 3,8-Dimethylquinoxalin-6-amine CAS No. 103139-99-7

3,8-Dimethylquinoxalin-6-amine

Cat. No. B008788
M. Wt: 173.21 g/mol
InChI Key: VCSLOZYGPQLVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-Dimethylquinoxalin-6-amine is a heterocyclic organic compound with a molecular formula of C10H10N4. It is a derivative of quinoxaline and has been extensively studied for its diverse biological activities. This compound has been used as a starting material for the synthesis of various biologically active molecules.

Mechanism Of Action

The mechanism of action of 3,8-Dimethylquinoxalin-6-amine is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or by interfering with cellular signaling pathways.

Biochemical And Physiological Effects

Studies have shown that 3,8-Dimethylquinoxalin-6-amine can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various types of bacteria and viruses. In addition, it has been reported to have anti-inflammatory effects and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 3,8-Dimethylquinoxalin-6-amine in lab experiments is its diverse biological activities. It can be used in a variety of assays to investigate different cellular processes. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 3,8-Dimethylquinoxalin-6-amine. One area of interest is its potential use as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential use as a fluorescent probe for the detection of metal ions. Research in this area could lead to the development of new diagnostic tools for metal ion detection.

Synthesis Methods

There are several methods for the synthesis of 3,8-Dimethylquinoxalin-6-amine. One of the most commonly used methods involves the condensation of 2,3-dimethylaniline with 1,2-diaminobenzene in the presence of a dehydrating agent such as polyphosphoric acid. Another method involves the reaction of 2,3-dimethylaniline with phthalic anhydride in the presence of a catalyst such as aluminum chloride.

Scientific Research Applications

3,8-Dimethylquinoxalin-6-amine has been extensively studied for its diverse biological activities. It has been shown to exhibit antitumor, antimicrobial, antiviral, and anti-inflammatory activities. It has also been investigated for its potential use as an antioxidant and as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3,8-dimethylquinoxalin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-6-3-8(11)4-9-10(6)12-5-7(2)13-9/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSLOZYGPQLVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=NC(=CN=C12)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545603
Record name 3,8-Dimethylquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dimethylquinoxalin-6-amine

CAS RN

103139-99-7
Record name 3,8-Dimethylquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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